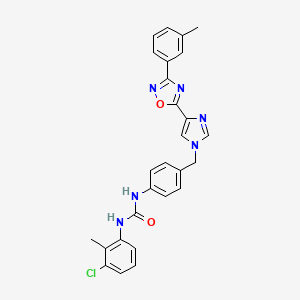

1-(3-chloro-2-methylphenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-chloro-2-methylphenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C27H23ClN6O2 and its molecular weight is 498.97. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(3-chloro-2-methylphenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea represents a complex organic structure with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a chloro and methyl group on the phenyl ring and incorporates a 1,2,4-oxadiazole moiety linked to an imidazole. These structural elements are known to influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles , including this compound, exhibit significant anticancer properties. The mechanism of action often involves:

- Inhibition of key enzymes : Studies have shown that oxadiazole derivatives can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation .

- Cellular assays : In vitro studies have demonstrated that this compound can reduce viability in various cancer cell lines including ovarian carcinoma (PA1) and prostate carcinoma (PC3) with IC50 values in the micromolar range .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. The presence of the imidazole ring enhances its antibacterial efficacy against strains such as:

- Staphylococcus aureus

- Escherichia coli

Minimum inhibitory concentrations (MICs) for these bacteria range from 1 to 8 µg/mL, indicating potent activity .

Mechanism-Based Approaches

The biological activity of this compound can be further understood through mechanism-based approaches:

- Molecular docking studies have suggested strong binding affinities to target proteins involved in cancer progression.

- The oxadiazole moiety is noted for its high specificity and bioactivity, making it a valuable scaffold for drug development .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals unique properties attributed to the specific functional groups present in this compound. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(3-Chloro-4-methylphenyl)acetamide | Contains chloro and methyl groups | Known for antimicrobial activity |

| 1,2,4-Triazole derivatives | Various substitutions on triazole ring | Diverse biological activities including antifungal properties |

| Thiazole-based compounds | Incorporates sulfur in heterocyclic rings | Often exhibit anti-inflammatory effects |

Study 1: Anticancer Efficacy

In a study assessing the anticancer potential of oxadiazole derivatives, researchers found that the introduction of electron-donating groups significantly enhanced the antiproliferative effects against several cancer cell lines. The compound demonstrated effective inhibition of cyclin D1/CDK4 pathways .

Study 2: Antimicrobial Activity Assessment

A recent assessment of various oxadiazole derivatives indicated that those containing imidazole rings exhibited enhanced antibacterial activity. Specifically, MIC values were significantly lower compared to non-imidazole counterparts .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 3-chloro-2-methylphenyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions:

-

Chlorine displacement : Reacts with amines (e.g., piperazine) in DMF at 40–50°C to form C–N bonds .

-

Methyl group activation : Electron-withdrawing substituents enhance reactivity for further functionalization .

Hydrolysis of Urea Moiety

The urea bridge (–NH–CO–NH–) is susceptible to hydrolysis:

-

Acidic conditions : Cleaves into aryl amines and CO2.

-

Basic conditions : Forms unstable isocyanate intermediates .

Cycloaddition Reactions

The 1,2,4-oxadiazole ring participates in Huisgen azide-alkyne cycloaddition (CuAAC):

-

Reacts with azides to form triazole hybrids, enhancing bioactivity .

-

Example:

Oxadiazole+NaN3CuSO4Triazole derivative

Metal Coordination Chemistry

The imidazole nitrogen acts as a ligand for transition metals:

Stability Under Various Conditions

-

Thermal stability : Decomposes above 250°C (TGA data for analogs) .

-

Photostability : Degrades under UV light via oxadiazole ring opening .

-

pH sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media.

Key Research Findings

Propriétés

IUPAC Name |

1-(3-chloro-2-methylphenyl)-3-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN6O2/c1-17-5-3-6-20(13-17)25-32-26(36-33-25)24-15-34(16-29-24)14-19-9-11-21(12-10-19)30-27(35)31-23-8-4-7-22(28)18(23)2/h3-13,15-16H,14H2,1-2H3,(H2,30,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERXXMXRBIVGQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=C(C(=CC=C5)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.